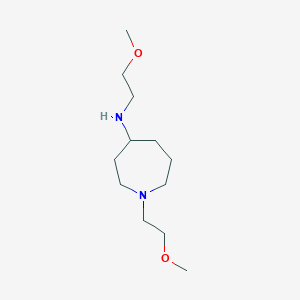

N,1-Bis(2-methoxyethyl)azepan-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,1-Bis(2-Methoxyethyl)azepan-4-amin: ist eine organische Verbindung mit der Summenformel C12H26N2O2 . Es ist ein Derivat von Azepan, einem siebengliedrigen stickstoffhaltigen Ring, und weist zwei Methoxyethylgruppen auf, die an die Stickstoffatome gebunden sind.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N,1-Bis(2-Methoxyethyl)azepan-4-amin erfolgt typischerweise durch die Reaktion von Azepan mit 2-Methoxyethylamin unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines geeigneten Katalysators und Lösungsmittels durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktionsbedingungen, wie Temperatur und Druck, werden optimiert, um eine hohe Ausbeute und Reinheit zu erreichen.

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Produktion von N,1-Bis(2-Methoxyethyl)azepan-4-amin großtechnische Batch- oder kontinuierliche Prozesse umfassen. Die Wahl der Methode hängt von Faktoren wie dem gewünschten Produktionsvolumen, der Wirtschaftlichkeit und den Umweltaspekten ab. Der industrielle Prozess umfasst typischerweise Schritte wie Rohstoffaufbereitung, Reaktion, Reinigung und Qualitätskontrolle, um sicherzustellen, dass das Endprodukt die geforderten Spezifikationen erfüllt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,1-Bis(2-methoxyethyl)azepan-4-amine typically involves the reaction of azepane with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial process typically includes steps such as raw material preparation, reaction, purification, and quality control to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Reaktionstypen: N,1-Bis(2-Methoxyethyl)azepan-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide oder andere Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Aminderivate führen.

Substitution: Die Methoxyethylgruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.

Substitution: Substitutionsreaktionen können Reagenzien wie Alkylhalogenide oder Acylchloride umfassen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Oxiden führen, während Reduktion zu sekundären oder tertiären Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

N,1-Bis(2-Methoxyethyl)azepan-4-amin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung kann auf ihre potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht werden.

Medizin: Forschungen können ihre potenzielle Verwendung als pharmazeutisches Zwischenprodukt oder Wirkstoff untersuchen.

Industrie: Es kann aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien, wie z. B. Polymere oder Beschichtungen, verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von N,1-Bis(2-Methoxyethyl)azepan-4-amin beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen innerhalb eines gegebenen Systems. Die Wirkungen der Verbindung werden durch ihre Fähigkeit vermittelt, spezifische chemische Bindungen zu bilden und Reaktionen einzugehen, die biologische oder chemische Prozesse beeinflussen. Die genauen molekularen Zielstrukturen und Signalwege hängen vom Kontext ihrer Anwendung ab, z. B. ihrer Rolle in einer chemischen Reaktion oder ihrer Wechselwirkung mit biologischen Molekülen.

Wissenschaftliche Forschungsanwendungen

N,1-Bis(2-methoxyethyl)azepan-4-amine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N,1-Bis(2-methoxyethyl)azepan-4-amine involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to form specific chemical bonds and undergo reactions that influence biological or chemical processes. The exact molecular targets and pathways depend on the context of its application, such as its role in a chemical reaction or its interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

N,N-Bis(2-Methoxyethyl)amin: Ähnlich in der Struktur, aber ohne den Azepanring.

N,N-Dimethyl-4-azepanamin: Enthält eine Dimethylgruppe anstelle von Methoxyethylgruppen.

N,N-Bis(2-Ethoxyethyl)amin: Besitzt Ethoxyethylgruppen anstelle von Methoxyethylgruppen.

Einzigartigkeit: N,1-Bis(2-Methoxyethyl)azepan-4-amin ist aufgrund des Vorhandenseins sowohl des Azepanrings als auch der Methoxyethylgruppen einzigartig. Diese Kombination verleiht ihm besondere chemische und physikalische Eigenschaften, die es für bestimmte Anwendungen wertvoll machen, die diese Eigenschaften erfordern.

Eigenschaften

Molekularformel |

C12H26N2O2 |

|---|---|

Molekulargewicht |

230.35 g/mol |

IUPAC-Name |

N,1-bis(2-methoxyethyl)azepan-4-amine |

InChI |

InChI=1S/C12H26N2O2/c1-15-10-6-13-12-4-3-7-14(8-5-12)9-11-16-2/h12-13H,3-11H2,1-2H3 |

InChI-Schlüssel |

DGHHNXBFABNTIG-UHFFFAOYSA-N |

Kanonische SMILES |

COCCNC1CCCN(CC1)CCOC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B11876582.png)

![4-Chloro-1-(pyridin-2-YL)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11876592.png)

![2-(2-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11876606.png)

![2H-Pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione, 1-methyl-, (1S)-](/img/structure/B11876621.png)

![6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11876626.png)